(3-Amino-2-hydroxyphenyl)(piperidin-1-yl)methanone
Overview
Description
(3-Amino-2-hydroxyphenyl)(piperidin-1-yl)methanone:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-2-hydroxyphenyl)(piperidin-1-yl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as 3-nitrophenol and piperidine.
Reduction: The nitro group in 3-nitrophenol is reduced to an amino group using reducing agents like iron powder and hydrochloric acid.
Coupling Reaction: The resulting 3-aminophenol is then coupled with piperidine using a carbonyl-forming reagent, such as carbonyldiimidazole (CDI), to form the target compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
(3-Amino-2-hydroxyphenyl)(piperidin-1-yl)methanone: undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced back to an amino group.
Substitution: The hydroxyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like iron powder and hydrochloric acid are typically used.
Substitution: Reagents such as thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) are used for substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(3-Amino-2-hydroxyphenyl)(piperidin-1-yl)methanone: has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It has been studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of neurological disorders.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which (3-Amino-2-hydroxyphenyl)(piperidin-1-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
(3-Amino-2-hydroxyphenyl)(piperidin-1-yl)methanone: is compared with other similar compounds, such as:
3-Amino-1-piperidinyl) (2-pyrazinyl)methanone hydrochloride: This compound has a similar structure but differs in the substitution pattern on the phenyl ring.
Ethyl 2-(3-(5-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-indol-1-yl)acetate: This compound is structurally different but shares some biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
(3-amino-2-hydroxyphenyl)-piperidin-1-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c13-10-6-4-5-9(11(10)15)12(16)14-7-2-1-3-8-14/h4-6,15H,1-3,7-8,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYBXGKCENVSTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(C(=CC=C2)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50729815 | |
Record name | (3-Amino-2-hydroxyphenyl)(piperidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50729815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
464913-57-3 | |
Record name | (3-Amino-2-hydroxyphenyl)-1-piperidinylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=464913-57-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Amino-2-hydroxyphenyl)(piperidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50729815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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